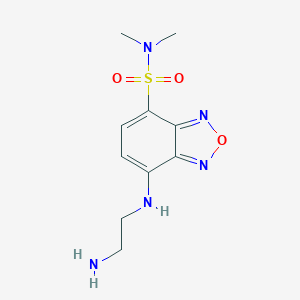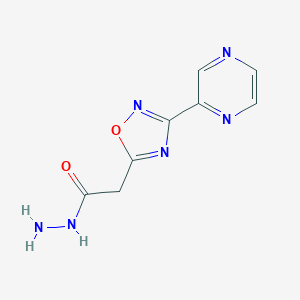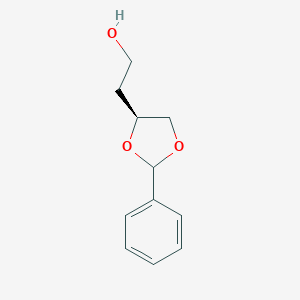
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a dihydroxypropyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dihydroxypropylamine with ethyl isocyanate to form the intermediate, which is then cyclized to form the triazine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The triazine ring may also interact with nucleophilic sites in biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in mass spectrometric analysis.
Bisphenol A (2,3-dihydroxypropyl) glycidyl ether: Used in the production of epoxy resins and studied for its potential health effects.
N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)-glycolamidol]-2,4,6-triiodoisophthalamide: A nonionic X-ray contrast agent.
Uniqueness
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of dihydroxypropyl and ethyl groups makes it versatile for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
170872-51-2 |
|---|---|
分子式 |
C8H13N3O4 |
分子量 |
215.21 g/mol |
IUPAC名 |
2-(2,3-dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H13N3O4/c1-2-6-7(14)9-8(15)11(10-6)3-5(13)4-12/h5,12-13H,2-4H2,1H3,(H,9,14,15) |
InChIキー |
OOWUZRLOGBFSDP-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=O)NC1=O)CC(CO)O |
正規SMILES |
CCC1=NN(C(=O)NC1=O)CC(CO)O |
同義語 |
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(2,3-dihydroxypropyl)-6-ethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)









